Shortest Intermolecular I···N Halogen‑Bonding Distance Compared to Br‑Analogues
The iodo‑substituted porphyrin TIPP exhibits a significantly shorter I···N halogen‑bonding distance of 2.991 Å when compared to analogous bromo‑substituted complexes, where directional halogen interactions involving bromine were not detected [1]. This quantitative distance reflects a stronger halogen‑bond donor ability for iodine relative to bromine in the porphyrin scaffold [2].
| Evidence Dimension | Intermolecular Halogen‑Bond Distance (X···N) |
|---|---|
| Target Compound Data | 2.991 Å (I···N) |
| Comparator Or Baseline | Br‑analogue (TBrPP): No directional halogen interactions detected |
| Quantified Difference | I···N distance quantifiable; Br···N interaction not detected |
| Conditions | Single‑crystal X‑ray diffraction of Sn(L)₂‑porphyrin complexes |
Why This Matters
This directly quantifies the superior halogen‑bond donor strength of TIPP, a critical parameter for designing supramolecular architectures and crystal engineering applications.
- [1] Titi, H. M., et al. Exploring supramolecular self-assembly of tetraarylporphyrins by halogen bonding: crystal engineering with diversely functionalized six-coordinate tin(L)2-porphyrin tectons. Chem. Eur. J. 2013, 19, 14941–14949. DOI: 10.1002/chem.201301857 View Source
- [2] Titi, H. M., et al. Exploring Supramolecular Self-Assembly of Metalloporphyrin Tectons by Halogen Bonding. 2. Cryst. Growth Des. 2014, 14, 4496–4505. DOI: 10.1021/cg500491c View Source
